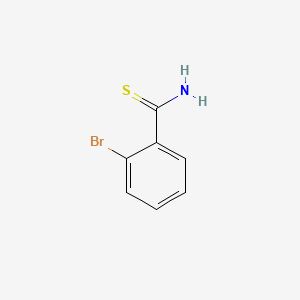

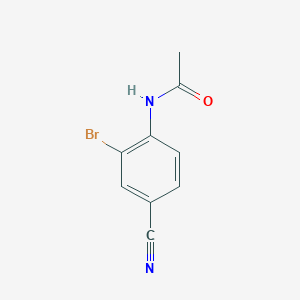

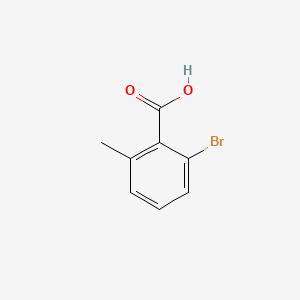

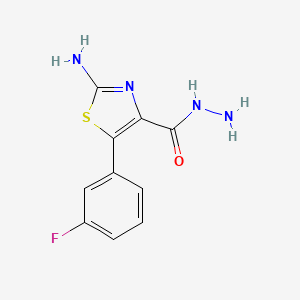

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a heterocyclic ring containing nitrogen and sulfur, is a notable feature. The fluorophenyl group would add aromaticity to the molecule, and the amino and carbohydrazide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might act as a nucleophile in certain reactions, while the carbonyl group in the carbohydrazide could be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Antiviral Activity

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide: may exhibit antiviral properties due to its structural similarity to other indole derivatives that have been shown to possess antiviral activities. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with significant potency . The potential of this compound to act against a broad range of RNA and DNA viruses could be explored, leveraging its ability to bind with high affinity to multiple receptors.

Anti-inflammatory Properties

Compounds with an indole nucleus, like our compound of interest, have been found to have anti-inflammatory effects. This is particularly relevant in the development of new pharmaceuticals for the treatment of chronic inflammatory diseases. The specific mechanism by which these compounds exert their anti-inflammatory effects can be a subject of further research, potentially involving the modulation of cytokine production or the inhibition of specific enzymes involved in the inflammatory process .

Anticancer Potential

The structural framework of indole derivatives has been associated with anticancer activity. The thiazole ring present in “2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide” could be investigated for its potential to act as a pharmacophore in cancer treatment. Research could focus on its ability to induce apoptosis in cancer cells or inhibit cell proliferation through various signaling pathways .

Antimicrobial Efficacy

Indole derivatives have shown promise as antimicrobial agents. The compound could be synthesized and tested against a variety of bacterial and fungal strains. Its efficacy could be compared with existing antimicrobial agents, and its mechanism of action could be elucidated to understand how it interacts with microbial cell components to exert its effects .

Antidiabetic Activity

The indole nucleus is also present in compounds that have shown antidiabetic activity. “2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide” could be evaluated for its potential to modulate blood glucose levels, either through the stimulation of insulin release or the enhancement of glucose uptake in peripheral tissues .

Neuroprotective Effects

Given the biological significance of indole derivatives in various neurological pathways, the compound could be assessed for its neuroprotective effects. Studies could investigate its potential to protect neuronal cells from oxidative stress or to modulate neurotransmitter systems, which could be beneficial in the treatment of neurodegenerative diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-6-3-1-2-5(4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBYOWUHPVOMGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179766 |

Source

|

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide | |

CAS RN |

886361-60-0 |

Source

|

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.